2-Chlorophenol (CAS 95-57-8, broadly categorized under mixed isomers CAS 25167-80-0) is a highly versatile, mono-halogenated aromatic building block widely utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty dyes [1]. Unlike many other substituted phenols, it exists as a clear to light amber liquid at standard ambient temperature and pressure, offering distinct handling advantages [1]. Its molecular structure features an ortho-positioned chlorine atom that engages in intramolecular hydrogen bonding with the adjacent hydroxyl group, fundamentally altering its physicochemical profile [2]. For industrial buyers and synthetic chemists, 2-chlorophenol serves as an essential, non-substitutable precursor where specific ortho-regiochemistry and liquid-phase processability are required for downstream cross-coupling and etherification workflows [2].
Procuring generic 'chlorophenol' mixtures or substituting 2-chlorophenol with its closest in-class analog, 4-chlorophenol, leads to immediate process incompatibilities. The positional isomerism dictates entirely different physical states: 4-chlorophenol is a solid at room temperature (melting point ~43 °C), necessitating heated dosing lines and specialized solid-handling equipment, whereas 2-chlorophenol is a pumpable liquid [1]. Furthermore, the ortho-chlorine in 2-chlorophenol induces intramolecular hydrogen bonding, which prevents the extensive intermolecular networks seen in meta- and para-isomers. This structural nuance drastically lowers its boiling point by over 45 °C compared to 4-chlorophenol, altering thermal separation parameters [1]. Chemically, the strong inductive effect of the adjacent chlorine lowers the pKa, meaning 2-chlorophenol requires milder basic conditions for deprotonation during nucleophilic aromatic substitutions [2]. Consequently, isomer substitution guarantees incorrect regiochemistry, altered reaction kinetics, and thermal processing failures.
A critical procurement differentiator for 2-chlorophenol is its physical state at ambient conditions. Quantitative property analysis demonstrates that 2-chlorophenol possesses a melting point of 9.3 °C, rendering it a liquid at standard room temperature [1]. In stark contrast, its structural isomer 4-chlorophenol has a melting point of 43.2–43.7 °C, existing as a solid [1]. This ~34 °C difference means 2-chlorophenol can be directly integrated into continuous flow reactors and liquid dosing pumps without the need for heated transfer lines or solid-addition infrastructure.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 9.3 °C (Liquid at 20 °C) |
| Comparator Or Baseline | 4-Chlorophenol: 43.2–43.7 °C (Solid at 20 °C) |
| Quantified Difference | ~34 °C lower melting point |
| Conditions | Standard atmospheric pressure (1 atm) |
Enables seamless liquid-phase handling and continuous flow processing without the energy overhead of heated dosing systems.
The ortho-position of the chlorine atom in 2-chlorophenol facilitates intramolecular hydrogen bonding, which suppresses the formation of intermolecular hydrogen-bonded networks. As a result, 2-chlorophenol exhibits a significantly lower boiling point of 174.9 °C [1]. When compared to 4-chlorophenol, which boils at 220.0 °C due to extensive intermolecular hydrogen bonding, 2-chlorophenol offers a ~45 °C reduction in boiling temperature [1]. This substantial thermal difference allows for much gentler and more energy-efficient distillation during product isolation and solvent recovery.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 174.9 °C |
| Comparator Or Baseline | 4-Chlorophenol: 220.0 °C |
| Quantified Difference | 45.1 °C lower boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Reduces the thermal energy required for purification and minimizes the risk of thermal degradation for sensitive downstream products.
The proximity of the electronegative chlorine atom to the hydroxyl group in 2-chlorophenol exerts a strong inductive effect, stabilizing the phenoxide ion. Consequently, 2-chlorophenol has a pKa of 8.52, making it notably more acidic than 4-chlorophenol, which has a pKa of 9.37 [1]. This 0.85 pKa unit difference indicates that 2-chlorophenol is nearly an order of magnitude more readily deprotonated in aqueous or mixed-solvent systems [2]. For synthetic applications, this allows the use of milder bases to generate the reactive phenoxide nucleophile for etherification or cross-coupling reactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 8.52 |
| Comparator Or Baseline | 4-Chlorophenol: 9.37 |
| Quantified Difference | 0.85 pKa units lower (more acidic) |
| Conditions | Aqueous solution at 25 °C |
Permits the use of milder basic conditions during synthesis, improving functional group tolerance in complex molecule construction.
Because 2-chlorophenol remains a liquid at ambient temperatures (unlike solid 4-chlorophenol), it is the preferred precursor for continuous flow manufacturing of aryl ethers. It can be pumped directly into microreactors without the need for heated lines, simplifying equipment design and reducing operational downtime [1].
In multi-step syntheses where unreacted phenolic precursors must be removed, 2-chlorophenol is highly advantageous. Its significantly lower boiling point (174.9 °C), driven by intramolecular hydrogen bonding, allows for vacuum distillation at lower temperatures, protecting thermally sensitive target molecules from degradation [1].
The enhanced acidity of 2-chlorophenol (pKa 8.52) makes it a highly effective nucleophile in SNAr reactions where strong bases cannot be tolerated. It can be fully deprotonated using milder carbonate bases, enabling the synthesis of complex agrochemicals and pharmaceuticals without causing unwanted side reactions [2].